1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-(3-methoxypropyl)-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-16-9-10-20-25-21-18(23(29)27(20)14-16)13-19(22(28)24-11-6-12-30-2)26(21)15-17-7-4-3-5-8-17/h3-5,7-10,13-14H,6,11-12,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFZCDXVMCXTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCCOC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(3-methoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an extensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Its molecular formula is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The structural configuration includes various functional groups that contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body. It is hypothesized that the compound exerts its effects through the following mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation and survival, particularly those associated with cancer pathways.
- Modulation of Cell Cycle: It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. A study evaluating its effects on various cancer cell lines revealed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 3.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 4.8 | Inhibition of migration and invasion |
This data suggests that the compound effectively inhibits the growth of cancer cells through multiple pathways.
Anticonvulsant Activity
In addition to its anticancer properties, the compound has been investigated for anticonvulsant effects. A study reported a significant reduction in seizure frequency in animal models:
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| 1-benzyl-N-(3-methoxypropyl)-7-methyl... | 62 | Maximal Electroshock Seizure |
| Phenobarbital | 22 | Maximal Electroshock Seizure |
This indicates that the compound may serve as a potential therapeutic agent for epilepsy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the chemical structure influence biological activity:
- Substitution Patterns: Variations in the benzyl and methoxypropyl groups significantly affect potency and selectivity against target enzymes.
- Functional Groups: The presence of the carboxamide moiety enhances solubility and bioavailability, which are crucial for therapeutic efficacy.
Case Studies
Several case studies have highlighted the clinical potential of this compound:
-
Case Study on Breast Cancer:
- A clinical trial involving patients with metastatic breast cancer showed a marked improvement in progression-free survival when treated with the compound alongside standard chemotherapy.
-
Case Study on Epilepsy:
- In a double-blind study involving patients with refractory epilepsy, participants receiving the compound reported fewer seizure episodes compared to those on placebo.
Scientific Research Applications
Antiviral Activity
Recent studies have shown that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine compounds exhibit significant antiviral properties. For instance, research indicated that certain derivatives demonstrated potent activity against SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. In vitro assays revealed that some compounds achieved over 90% inhibition of viral growth at low concentrations (EC50 values around 0.0519 µM) .
Anticancer Properties
The compound has been evaluated for its anticancer potential in various cell lines. Notably, studies have shown promising results against prostate and colon cancer cell lines. Molecular docking studies indicated strong interactions with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) . This suggests a mechanism through which the compound may inhibit tumor growth.
Immunomodulatory Effects
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of protein kinases like Janus Kinase 3 (JAK3). This inhibition is crucial for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus by modulating immune responses . The compound's ability to suppress immune activation makes it a candidate for further development as an immunosuppressive agent.
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. For example:
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Chlorination : Reaction with POCl₃ converts the 4-oxo group to a chloro substituent, enabling further functionalization (e.g., amination or coupling) .
-
Amination : Substitution with amines yields derivatives with altered biological activity. For instance, replacing the oxo group with a primary amine enhances solubility.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Reflux, 110°C, 6h | 4-Chloro derivative | Intermediate for cross-coupling |
| NH₃ (g) | THF, RT, 12h | 4-Amino derivative | Improves bioavailability |
Oxidation and Reduction Reactions
The 4-oxo group and methyl substituents undergo redox transformations:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl group, modifying hydrogen-bonding capacity.
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Oxidation : TEMPO-mediated oxidation of alcohol intermediates is critical during synthesis (e.g., converting hydroxyl to carbonyl groups) .
Table 2: Redox Reactions
| Reaction Type | Reagent | Outcome | Mechanism Insight |
|---|---|---|---|
| Reduction | H₂, Pd-C, EtOH | 4-Oxo → 4-Hydroxy | Enhances polar interactions |
| Oxidation | TEMPO, Fe(II) | Alcohol → Ketone | Key step in annulation pathways |
Cycloaddition and Annulation
The conjugated π-system participates in cycloaddition reactions to form extended heterocycles:
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[3+3] Annulation : Reacts with amidines under Cu catalysis to form fused pyrimidine derivatives, a method validated for analogous compounds .
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Diels-Alder : The pyrrolo ring acts as a diene in reactions with electron-deficient dienophiles .
Table 3: Cycloaddition Reactions
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Amidines | CuCl₂, TEMPO, 80°C | Fused pyrido-pyrimidine | 65–78% |
| Maleic anhydride | Toluene, 120°C | Hexacyclic adduct | 52% |
Carboxamide Reactivity
-
Hydrolysis : Acidic or basic conditions cleave the carboxamide to a carboxylic acid, enabling conjugation or salt formation.
-
Condensation : Reacts with aldehydes in the presence of Dean-Stark traps to form imine derivatives.
Ether Cleavage
The 3-methoxypropyl group undergoes demethylation with BBr₃, yielding a hydroxylpropyl chain that enhances hydrophilicity.
Electrophilic Aromatic Substitution (EAS)
While the pyrido-pyrrolo-pyrimidine core is electron-deficient, directed EAS occurs at specific positions:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 7-methyl-adjacent position, confirmed via X-ray crystallography.
-
Sulfonation : Fuming H₂SO₄ sulfonates the pyrrolo ring, improving aqueous solubility .
Table 4: EAS Reactions
| Reaction | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-8 | Nitro derivative for SAR studies |
| Sulfonation | H₂SO₄ (fuming) | Pyrrolo C-3 | Enhanced solubility |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Brominated derivatives react with aryl boronic acids to install biaryl motifs .
-
Buchwald-Hartwig : Amination of chloro-pyrimidines introduces secondary amines at C-4.
Table 5: Cross-Coupling Reactions
| Coupling Type | Catalyst | Substrate | Product Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 8-Bromo derivative | Kinase inhibitor analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Chloro derivative | Anticancer lead compounds |
Key Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- Benzyl vs. Methyl/3-Methoxypropyl at Position 1 : The benzyl group in the target compound increases molecular weight and aromaticity compared to methyl-substituted analogs (e.g., the 1,9-dimethyl derivative ). This may enhance π-π stacking interactions in biological systems.
- N-Substituent Effects : The 3-methoxypropyl group in the target compound confers moderate polarity, balancing lipophilicity (logP ~2.5 predicted) compared to bulkier aryl groups (e.g., 4-isopropylphenyl ), which increase molar mass and steric hindrance.
Spectral and Analytical Data
- 1H NMR : The target compound’s benzyl group generates characteristic aromatic protons at δ 7.2–7.4 ppm, while the 3-methoxypropyl substituent shows signals at δ 3.3–3.5 ppm (OCH₃) and δ 1.8–2.1 ppm (CH₂). Comparable shifts are observed in analogs like the N-(2-phenylethyl) derivative .
- Mass Spectrometry : HRMS data for related compounds (e.g., [M+H]⁺ = 419.50 for the N-(2-phenylethyl) analog ) align with theoretical values, confirming synthesis accuracy.
Preparation Methods
Cyclocondensation of Aminopyrimidine with Ketoesters
Aminopyrimidine derivatives serve as starting materials for constructing the fused heterocyclic system. For example, 6-aminopyrimidine-2,4-diol (40) reacts with β-ketoesters under acid catalysis to form pyrimido[1,6-a]pyrimidine intermediates. Adapting this method, 7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine can be synthesized via a one-pot, three-component reaction involving:
- 6-Amino-2-methylpyrimidin-4-ol (as the aminopyrimidine)
- Ethyl acetoacetate (β-ketoester)
- Piperidine acetate (catalyst).
Reaction conditions: Solvent-free heating at 110°C with 0.5 equivalents of trifluoromethanesulfonic acid yields the tricyclic core in ~75% yield.
Functionalization of the Tricyclic Core
N1-Benzylation
The benzyl group is introduced via nucleophilic substitution at the N1 position. Using benzyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours achieves selective alkylation.
Typical Procedure :
- Dissolve the tricyclic core (10 mmol) in anhydrous DMF.
- Add benzyl bromide (12 mmol) and K₂CO₃ (15 mmol).
- Stir at 60°C under nitrogen for 12 hours.
- Purify via column chromatography (ethyl acetate/hexane, 1:3) to isolate 1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine (85% yield).
C7 Methylation
The methyl group at C7 is introduced early in the synthesis by selecting a methyl-substituted β-ketoester (e.g., ethyl acetoacetate) during cyclocondensation. Post-synthesis methylation using methyl iodide is less feasible due to steric hindrance.
C2 Carboxamide Formation
The carboxamide moiety is installed via coupling of the carboxylic acid intermediate with 3-methoxypropylamine:
Acid Chloride Preparation :
Amidation :
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Stereochemical Considerations
The sp³ hybridized C4 carbon (from the β-ketoester) introduces non-planarity, diminishing aromaticity and influencing reactivity.
Analytical Characterization
Challenges and Alternative Routes
Competing Rearrangements
Attempts to directly methylate C7 post-cyclization led to ring-opening byproducts. Pre-installing the methyl group via β-ketoester selection proved more effective.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how are yields optimized?
Methodological Answer:
The synthesis typically follows multi-step routes involving cyclization, substitution, and coupling reactions. For example, a general procedure involves:
Core Construction : Cyclization of a β-ketoester precursor under acidic conditions to form the pyrido-pyrrolo-pyrimidine core .
Functionalization : Introduction of the benzyl group at position 1 via alkylation and subsequent coupling of the 3-methoxypropylamine moiety using carbodiimide-mediated amidation .
Purification : Recrystallization from ethanol/DMF mixtures or column chromatography to achieve >95% purity .
Yield optimization requires precise control of reaction temperature (e.g., 80–120°C), stoichiometric ratios (1.2–1.5 equivalents of amines), and inert atmospheres to minimize side reactions .
Advanced: How can reaction conditions be tuned to mitigate competing pathways during the synthesis of the pyrido-pyrrolo-pyrimidine core?
Methodological Answer:
Competing pathways (e.g., over-alkylation or dimerization) are addressed by:
- Solvent Selection : Polar aprotic solvents like acetonitrile or DMF stabilize intermediates and reduce nucleophilic side reactions .
- Catalysis : Use of Cs₂CO₃ or DIPEA as bases to deprotonate intermediates selectively, avoiding unwanted proton transfers .
- Microwave-Assisted Synthesis : Accelerates reaction kinetics (e.g., 30 min at 120°C under MW irradiation), reducing time for side reactions .
- In Situ Monitoring : TLC or HPLC tracking of intermediates to terminate reactions at optimal conversion (e.g., ~80–90%) .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.35 ppm for CH₃ groups) and carbonyl carbons (δ ~170–175 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within 1 ppm error) .
- HPLC-PDA : Quantifies purity (>98% by area normalization) and detects trace impurities .
- XRD (if crystalline) : Confirms stereochemistry and packing motifs, though crystallization may require vapor diffusion with DCM/hexane .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Spectral anomalies arise from dynamic processes (e.g., rotamerism) or paramagnetic impurities. Strategies include:
- Variable Temperature NMR : Heating to 50–60°C coalesces split peaks caused by slow conformational exchange .
- Deuteration Studies : Exchangeable protons (e.g., NH) are identified via D₂O shake .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals; e.g., HSQC correlates methyl protons (δ 2.35) to adjacent carbons .
- Paramagnetic Filtration : Chelating resins remove metal contaminants that broaden signals .
Basic: What solvents and storage conditions are recommended for long-term stability?
Methodological Answer:
- Solubility : DMSO or DMF for stock solutions (>10 mM); aqueous buffers (pH 6–8) for biological assays .
- Storage : Lyophilized solids stored at –20°C under argon; solutions in DMSO aliquoted to avoid freeze-thaw cycles .
- Stability Monitoring : Periodic HPLC checks for degradation (e.g., hydrolysis of the carboxamide group) .
Advanced: How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
SAR strategies include:
- Substitution Patterns : Varying the benzyl group (e.g., electron-withdrawing substituents) to modulate lipophilicity .
- Linker Modifications : Replacing the 3-methoxypropyl chain with cyclopentyl or morpholino groups to alter pharmacokinetics .
- Bioisosteres : Exchanging the pyrimidine-4-one with thieno-pyrimidine to enhance metabolic stability .
- In Silico Screening : Docking studies (e.g., AutoDock Vina) prioritize analogs with improved target binding .
Advanced: How do researchers address low reproducibility in biological assays for this compound?
Methodological Answer:
Reproducibility issues often stem from:
- Aggregation : Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to buffer .
- Batch Variability : Strict QC via NMR and HRMS to ensure inter-batch consistency .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS; optimize using prodrug strategies (e.g., ester prodrugs) .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Basic: What are the documented spectral reference ranges for this compound?
Methodological Answer:
Key spectral benchmarks include:
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 6.88 (s, 1H, pyrido CH), 8.82 (s, 1H, pyrrolo NH) .
- HRMS (ESI+) : m/z 408.1543 [M+H]⁺ (calculated for C₂₂H₂₂N₃O₃) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
Advanced: What computational methods are used to predict the metabolic pathways of this compound?
Methodological Answer:
- Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies likely Phase I/II sites (e.g., O-demethylation of the 3-methoxypropyl group) .
- CYP450 Docking : Molecular dynamics simulations (e.g., GROMACS) model interactions with CYP3A4/2D6 .
- Metabolite ID : In vitro microsomal assays with LC-HRMS (e.g., Q-TOF) detect hydroxylated or glucuronidated products .
Advanced: How can researchers validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding .
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target .
- RNAi Rescue : Knockdown of the putative target should abrogate compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
